Cas no 158570-40-2 (Samaderine B)

Samaderine B structure
Samaderine B structure
Productnaam:Samaderine B
CAS-nummer:158570-40-2
MF:C19H22O7
MW:362.373786449432
CID:5579208
PubChem ID:11035822

Samaderine B Chemische en fysische eigenschappen

Naam en identificatie

    • 158570-40-2
    • (1R,2S,5R,5aR,7aS,11S,11aS,11bR,14S)-1,11-dihydroxy-8,11a,14-trimethyl-1,7,7a,11,11a,11b-hexahydro-2H-2,5,5a-(methanetriyloxymethano)naphtho[1,2-d]oxepine-4,6,10(5H)-trione
    • 2H-5A,2,5-(METHANOXYMETHENO)NAPHTH(1,2-D)OXEPIN-4,6,10(5H)-TRIONE, 1,7,7A,11,11A,11B-HEXAHYDRO-1,11-DIHYDROXY-8,11A,14-TRIMETHYL-, (1.ALPHA.,2.ALPHA.,5.ALPHA.,5A.ALPHA.,7A.BETA.,11.ALPHA.,11A.ALPHA.,11B.BETA.,14S*)-
    • 803-22-5
    • 2H-5a,2,5-(Methanoxymetheno)naphth(1,2-d)oxepin-4,6,10(5H)-trione, 1,7,7a,11,11a,11b-hexahydro-1,11-dihydroxy-8,11a,14-trimethyl-, (1alpha,2alpha,5alpha,5aalpha,7abeta,11alpha,11aalpha,11bbeta,14S*)-
    • Samaderine-B
    • DTXSID501099215
    • Samaderine B
    • OCY7Y83SPV
    • SAMADERINS B
    • Q27134684
    • CHEBI:66159
    • 2H-5a,2,5-(Methanoxymetheno)naphth(1,2-d)oxepin-4,6,10(5H)-trione, 1,7,7a,11,11a,11b-hexahydro-1,11-dihydroxy-8,11a,14-trimethyl-, (1alpha,2alpha,5alpha,5aalpha,7abeta,11alpha,11aalpha,11bbeta,14S*)-(+/-)-
    • Samaderin B [MI]
    • samaderin B
    • (1R,4S,5R,8S,9R,10R,11S,12S,16S)-9,12-dihydroxy-4,11,15-trimethyl-3,7-dioxapentacyclo[8.8.0.01,5.04,8.011,16]octadec-14-ene-6,13,18-trione
    • CHEMBL2270647
    • 2H-5a,2,5-(Methanoxymetheno)naphth[1,2-d]oxepin-4,6,10(5H)-trione, 1,7,7a,11,11a,11b-hexahydro-1,11-dihydroxy-8,11a,14-trimethyl-, (1alpha,2alpha,5alpha,5aalpha,7abeta,11alpha,11aalpha,11bbeta,14S*)-
    • UNII-OCY7Y83SPV
    • 2H-5A,2,5-(METHANOXYMETHENO)NAPHTH(1,2-D)OXEPIN-4,6,10(5H)-TRIONE, 1,7,7A,11,11A,11B-HEXAHYDRO-1,11-DIHYDROXY-8,11A,14-TRIMETHYL-, (1.ALPHA.,2.ALPHA.,5.ALPHA.,5A.ALPHA.,7A.BETA.,11.ALPHA.,11A.ALPHA.,11B.BETA.,14S*)-(+/-)-
    • Inchi: 1S/C19H22O7/c1-7-4-9(20)14(23)17(2)8(7)5-10(21)19-6-25-18(3)13(19)16(24)26-15(18)11(22)12(17)19/h4,8,11-15,22-23H,5-6H2,1-3H3/t8-,11+,12+,13-,14+,15-,17-,18-,19+/m0/s1
    • InChI-sleutel: CVLVYBSPYHCGGU-VQXUUFQGSA-N
    • LACHT: O1C[C@@]23C(C[C@H]4C(C)=CC([C@H]([C@]4(C)[C@H]2[C@H]([C@H]2[C@]1(C)[C@@H]3C(=O)O2)O)O)=O)=O

Berekende eigenschappen

  • Exacte massa: 362.13655304g/mol
  • Monoisotopische massa: 362.13655304g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 7
  • Zware atoomtelling: 26
  • Aantal draaibare bindingen: 0
  • Complexiteit: 802
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 9
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 110Ų
  • XLogP3: -1.4

Samaderine B Gerelateerde literatuur

Aanbevolen leveranciers
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Xiamen PinR Bio-tech Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
PRIBOLAB PTE.LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
PRIBOLAB PTE.LTD
钜澜化工科技(青岛)有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
钜澜化工科技(青岛)有限公司
Jincang Pharmaceutical (Shanghai) Co., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Jincang Pharmaceutical (Shanghai) Co., LTD.